REACTION_CXSMILES
|
[ClH:1].[N:2]1([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)[CH:6]=[N:5][CH:4]=[N:3]1.[N:15]([O-])=O.[Na+].S([O-])([O-])=O.[Na+].[Na+]>O.Cl>[ClH:1].[N:2]1([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([NH:14][NH2:15])=[CH:10][CH:9]=2)[CH:6]=[N:5][CH:4]=[N:3]1 |f:0.1,2.3,4.5.6,9.10|
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
Cl.N1(N=CN=C1)CC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
3.75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.37 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at this temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 0° C
|
Type
|
CUSTOM
|
Details
|
precooled to 0° C. under nitrogen atmosphere
|
Type
|
STIRRING
|
Details
|
The red solution was stirred at 0° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to reach 65° C. in 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
It was stirred at 65° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at the same temperature under nitrogen atmosphere for 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
left
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
Cl.N1(N=CN=C1)CC1=CC=C(C=C1)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |